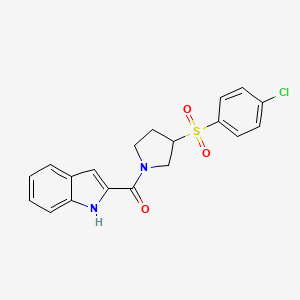

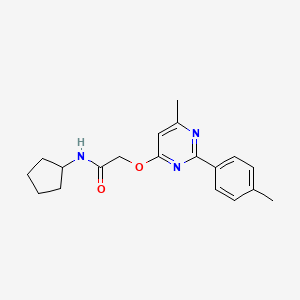

N-cyclopentyl-2-((6-methyl-2-(p-tolyl)pyrimidin-4-yl)oxy)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-cyclopentyl-2-((6-methyl-2-(p-tolyl)pyrimidin-4-yl)oxy)acetamide is a useful research compound. Its molecular formula is C19H23N3O2 and its molecular weight is 325.412. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Synthesis and Antimicrobial Activity

- A study involved the synthesis of a series of pyrimidinones and oxazinones, highlighting their potent antimicrobial activities. These compounds were compared with standard drugs like streptomycin and fusidic acid, showing comparable effectiveness (Hossan et al., 2012).

Antitumor Agents and Inhibitors

- Research on N-Hydroxy-alpha-(2-hydroxyethoxy)-1(2H)-pyrimidineacetamides synthesized as potential antitumor agents shows their role in inhibiting ribonucleotide diphosphate reductase (RDPR), crucial in DNA synthesis (Farr et al., 1989).

- Another study focused on synthesizing 5-deaza analogues of aminopterin and folic acid, which demonstrated significant anticancer activity, both in vitro and in vivo (Su et al., 1986).

Photochemical Reactions

- Research on 4(3H)-pyrimidin-4-ones explored their photochemical reactions, leading to the formation of medium-ring lactams, significant in synthetic chemistry (Hirai et al., 1980).

Synthesis of Novel Derivatives

- The synthesis of novel 2-pyrone derivatives and their characterization through X-ray diffraction, density functional theory (DFT), and molecular dynamics simulation studies were reported, indicating their potential applications in drug design (Sebhaoui et al., 2020).

Anti-inflammatory Activity

- A study synthesized various heterocyclic systems fused to a thiophene moiety, exhibiting considerable anti-inflammatory activity, comparable to Prednisolone® (Amr et al., 2007).

Cytokine Regulation

- A pyrimidylpiperazine derivative, known as a dual cytokine regulator, demonstrated protective effects against endotoxin-induced shock in mice, highlighting its potential therapeutic application in septic shock and other diseases (Fukuda et al., 2000).

Microtubule Targeting Agents

- The development of microtubule targeting agents, based on pyrimidine scaffolds, showed significant antiproliferative activities, providing a new approach for cancer treatment (Gangjee et al., 2010).

Histamine Receptor Antagonists

- GSK189254, a histamine H3 receptor antagonist, demonstrated potential in improving cognitive performance in preclinical models, suggesting its application in Alzheimer's disease and other cognitive disorders (Medhurst et al., 2007).

Insecticidal and Antibacterial Potential

- Research on pyrimidine linked pyrazole heterocyclics showed their effectiveness as insecticidal and antibacterial agents, indicating their potential in pest control and microbial infection treatment (Deohate et al., 2020).

Cyclization Reactions

- The mechanisms of cyclization reactions in heterocycle-fused[1,4]oxazine derivatives were investigated, shedding light on the process of forming complex organic compounds (Shin & Park, 2007).

Oxazolidinone Antibacterial Agents

- A study on novel oxazolidinone antibacterial agents, U-100592 and U-100766, indicated their potent in vitro activities against various bacterial clinical isolates, highlighting their potential in treating infectious diseases (Zurenko et al., 1996).

Mecanismo De Acción

Target of Action

Similar pyridopyrimidine drugs are known to inhibitdihydrofolate reductase (DHFR) . DHFR plays a crucial role in the synthesis of nucleotides and thus, DNA and RNA.

Mode of Action

The compound likely interacts with its target, DHFR, by binding to it with high affinity . This binding inhibits the function of DHFR, reducing the quantity of tetrahydrofolate necessary for the synthesis of pyrimidine and purine .

Biochemical Pathways

The inhibition of DHFR affects the synthesis of pyrimidine and purine, which are essential components of nucleic acids . This disruption in the biochemical pathway leads to a halt in the synthesis of RNA and DNA .

Result of Action

The result of the compound’s action is the cessation of RNA and DNA synthesis . This cessation can lead to cell death, particularly in rapidly dividing cells such as cancer cells .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

N-cyclopentyl-2-[6-methyl-2-(4-methylphenyl)pyrimidin-4-yl]oxyacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O2/c1-13-7-9-15(10-8-13)19-20-14(2)11-18(22-19)24-12-17(23)21-16-5-3-4-6-16/h7-11,16H,3-6,12H2,1-2H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSWPTLTYCYXRHA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC(=CC(=N2)OCC(=O)NC3CCCC3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[bis(2-cyanoethyl)sulfamoyl]-N-(3-prop-2-enylbenzo[g][1,3]benzothiazol-2-ylidene)benzamide](/img/structure/B3006090.png)

![1-(6-methoxybenzo[d]thiazol-2-yl)-N-(2-methylquinolin-5-yl)azetidine-3-carboxamide](/img/structure/B3006093.png)

![Ethyl 4-[(8-chloroquinolin-4-yl)amino]benzoate](/img/structure/B3006096.png)

![N-{3-[(3-ethoxypropyl)amino]quinoxalin-2-yl}benzenesulfonamide](/img/structure/B3006097.png)

![2-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]-4,6-dimethylpyrimidine](/img/structure/B3006101.png)

![(E)-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide](/img/structure/B3006105.png)

![Tert-butyl N-[1-(2-methylsulfonyl-6-phenoxypyrimidin-4-yl)piperidin-4-yl]carbamate](/img/structure/B3006106.png)

![4-(1,3-benzodioxol-5-yl)-2-[(E)-2-(2-fluorophenyl)ethenyl]-5-oxoindeno[1,2-b]pyridine-3-carbonitrile](/img/structure/B3006111.png)